[(1E)-3-bromoprop-1-en-1-yl]benzene

Catalog No.
S6498083
CAS No.
26146-77-0
M.F
C9H9Br
M. Wt
197.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1E)-3-bromoprop-1-en-1-yl]benzene

CAS Number

26146-77-0

Product Name

[(1E)-3-bromoprop-1-en-1-yl]benzene

Molecular Formula

C9H9Br

Molecular Weight

197.1

[(1E)-3-bromoprop-1-en-1-yl]benzene, commonly known as cinnamyl bromide, is an organic compound with the molecular formula C9H9BrC_9H_9Br. It features a bromine atom attached to a propene group, which is further connected to a benzene ring. This compound is characterized by its unique structural properties, including the presence of a double bond in the propene moiety, which contributes to its reactivity and potential applications in various

Cinnamyl bromide is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Cinnamyl bromide is a skin irritant and may cause respiratory problems upon inhalation. It can also be harmful upon ingestion.
  • Flammability: Flammable liquid, ignites readily at high temperatures [].
  • Reactivity: Reacts with strong oxidizing agents and strong bases [].

Organic Synthesis

Cinnamyl bromide is a valuable intermediate in organic synthesis due to its reactive bromine group and the presence of a double bond. Researchers utilize cinnamyl bromide for:

  • Preparation of substituted cinnamyl derivatives: The bromine atom in cinnamyl bromide can be readily substituted with various nucleophiles through nucleophilic substitution reactions. This property allows researchers to introduce new functional groups onto the cinnamyl moiety, leading to diversely functionalized molecules for further study [].
  • Cross-coupling reactions: The double bond in cinnamyl bromide participates in various cross-coupling reactions, such as Suzuki-Miyaura coupling and Stille coupling. These reactions enable the formation of complex organic molecules by coupling the cinnamyl group with other desired fragments [].

Biological Research

Cinnamyl bromide exhibits some biological properties that are of interest to researchers. Studies have explored its potential applications in:

  • Antimicrobial activity: Cinnamyl bromide has been shown to possess some antimicrobial activity against certain bacteria and fungi []. However, more research is required to understand its mechanism of action and potential for development into an antimicrobial agent.
  • Enzyme inhibition: Cinnamyl bromide may inhibit certain enzymes involved in specific biological processes. Understanding this inhibitory effect could be useful in studies related to enzyme function and development of new enzyme inhibitors [].

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of new derivatives.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
  • Addition Reactions: The double bond in the propene group allows for electrophilic addition reactions, making it reactive towards electrophiles like halogens and acids .

These reactions are significant for synthesizing more complex organic molecules and pharmaceuticals.

Research indicates that [(1E)-3-bromoprop-1-en-1-yl]benzene exhibits various biological activities. It has been studied for its potential antimicrobial properties and as an intermediate in the synthesis of bioactive compounds. Some derivatives of this compound have shown promise in inhibiting specific enzymes or pathways relevant to disease processes, although detailed studies on its direct biological effects are still limited .

The synthesis of [(1E)-3-bromoprop-1-en-1-yl]benzene can be achieved through several methods:

  • Bromination of Cinnamyl Alcohol: This method involves treating cinnamyl alcohol with phosphorus tribromide under controlled temperatures. The reaction typically yields high purity cinnamyl bromide .
  • Direct Bromocarboxylation: Recent studies have explored the use of aryne intermediates for synthesizing brominated compounds, including [(1E)-3-bromoprop-1-en-1-yl]benzene, through optimized reaction conditions involving carbon dioxide and specific catalysts .
  • Cinnamaldehyde Derivatives: Cinnamaldehyde can be transformed into various brominated derivatives through selective reactions that maintain the integrity of the aromatic system while introducing bromine at the desired position .

[(1E)-3-bromoprop-1-en-1-yl]benzene has several applications across different fields:

  • Pharmaceutical Intermediates: It serves as a building block for synthesizing various pharmaceuticals due to its reactive nature.
  • Flavoring Agents: The compound is sometimes used in the food industry for its aromatic properties.
  • Chemical Research: Its unique structure makes it a subject of study in organic chemistry for understanding reaction mechanisms and developing new synthetic routes .

Interaction studies involving [(1E)-3-bromoprop-1-en-1-yl]benzene focus on its reactivity with biological targets and other chemical species. These studies often explore how this compound interacts with enzymes or receptors within biological systems, providing insights into its potential therapeutic uses or toxicological profiles. For instance, research has indicated that certain derivatives may inhibit specific enzymes linked to inflammatory responses .

Several compounds share structural similarities with [(1E)-3-bromoprop-1-en-1-yl]benzene, including:

Compound NameStructural FeaturesUnique Aspects
Cinnamyl ChlorideSimilar structure with chlorineMore reactive towards nucleophiles
(E)-3-BromoallylbenzeneContains an allyl groupLess stable due to increased steric hindrance
(3-Bromobut-2-enyl)benzeneLonger carbon chainDifferent reactivity patterns due to chain length
4-Bromo-cinnamaldehydeAldehyde functional groupUseful in aromatic substitution reactions

[(1E)-3-bromoprop-1-en-1-yl]benzene is unique due to its specific bromination pattern and the presence of a double bond adjacent to an aromatic ring, which influences its chemical behavior and applications compared to these similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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